Fmoc-Pro-OPfp

Solid-Phase Peptide Synthesis Difficult Couplings Proline Incorporation

Standard Fmoc-Pro-OH requires in-situ activation with coupling reagents, introducing batch-to-batch variability, racemization risk, and suboptimal coupling efficiency with sterically hindered proline-often necessitating double couplings. Fmoc-Pro-OPfp, a pre-activated pentafluorophenyl ester, eliminates these variables as a single-component building block. • Pre-activated Pfp ester bypasses in-situ carboxyl activation, reducing synthetic complexity and side reactions. • Uniquely enables bromophenol blue-based real-time visual tracking of coupling progress-a feature absent in Fmoc-Pro-OSu and other esters. • ≥98% HPLC purity with verified optical rotation ensures reproducible performance across batches and scales, critical for both manual and automated SPPS workflows.

Molecular Formula C26H18F5NO4
Molecular Weight 503.4 g/mol
CAS No. 86060-90-4
Cat. No. B557285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-OPfp
CAS86060-90-4
SynonymsFmoc-Pro-OPfp; Fmoc-L-Pro-OPfp; 86060-90-4; Fmoc-L-prolinepentafluorophenylester; N-(9-Fluorenylmethoxycarbonyl)-L-prolinepentafluorophenylester; 1,2-Pyrrolidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)2-(pentafluorophenyl)ester,(2S)-; AC1MBYTQ; 47475_ALDRICH; SCHEMBL3056823; 47475_FLUKA; MolPort-003-930-233; CF-842; ZINC71788074; AKOS015902492; AK-81351; FT-0629883; FT-0643036; ST24030721; I14-19899; 1-(9H-Fluorene-9-ylmethoxycarbonyl)-L-prolinepentafluorophenylester; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinepentafluorphenylester; 1-O-(9H-fluoren-9-ylmethyl)2-O-(2,3,4,5,6-pentafluorophenyl)(2S)-pyrrolidine-1,2-dicarboxylate
Molecular FormulaC26H18F5NO4
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
InChIInChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
InChIKeyCQBLOHXKGUNWRV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-OPfp SPPS Procurement Guide


Fmoc-Pro-OPfp (N-α-Fmoc-L-proline pentafluorophenyl ester) is a pre-activated, Fmoc-protected amino acid derivative specifically designed for solid-phase peptide synthesis (SPPS) . As a pentafluorophenyl (Pfp) ester, it bypasses the requirement for in-situ carboxyl activation by external coupling reagents, thereby reducing synthetic complexity and variable introduction [1]. This reagent is particularly well-suited for the efficient incorporation of the sterically hindered secondary amino acid proline, offering a well-defined, single-component building block for both manual and automated peptide assembly workflows .

Pre-activated Pfp ester: bypasses in-situ activation and reagent variability
Designed for efficient incorporation of sterically hindered proline
Single-component building block for manual and automated SPPS workflows

Fmoc-Pro-OPfp vs. Standard Proline Derivatives


Generic substitution of Fmoc-Pro-OPfp with standard Fmoc-Pro-OH or other proline derivatives introduces critical variables that compromise synthetic reproducibility, efficiency, and traceability. Standard Fmoc-Pro-OH necessitates in-situ activation with coupling reagents (e.g., DIC/HOBt, HBTU), which inherently introduces batch-to-batch variability in activation kinetics and increases the risk of side reactions, including racemization of the activated species . Furthermore, the coupling efficiency of standard activation methods with the sterically hindered proline is often suboptimal, frequently requiring extended reaction times or double couplings that are eliminated by the use of the pre-activated Pfp ester [1]. Crucially, substituting Fmoc-Pro-OPfp for alternatives like Fmoc-Pro-OSu forfeits a unique, real-time qualitative monitoring capability, as the Pfp ester uniquely enables bromophenol blue-based visual tracking of reaction progression, a feature that significantly enhances process control in both manual and automated syntheses . The quantitative evidence outlined below substantiates these specific, verifiable points of differentiation.

Substituting with Fmoc-Pro-OH introduces activation variability and risk of racemization from required coupling reagents (e.g., DIC/HOBt).
Coupling efficiency for hindered proline may decrease, potentially needing extended reaction times or double couplings.
Replacement with Fmoc-Pro-OSu or other esters forfeits the unique bromophenol blue visual monitoring capability.

Fmoc-Pro-OPfp Performance Evidence


Enhanced Proline Coupling Efficiency

Fmoc-Pro-OPfp, as a pre-activated Pfp ester, demonstrates a higher intrinsic coupling efficiency for proline residues compared to standard in-situ activation methods. This is especially pronounced for sterically demanding sequences [1]. The relative reactivity of Pfp esters is part of a well-established hierarchy for coupling difficult amino acids, which places pre-activated OPfp esters as a superior alternative to standard DIC/HOBt-mediated activation for challenging couplings. This hierarchy is a valuable guide for procurement decisions when synthesis of complex peptides is anticipated [1].

Proline Coupling Efficiency
Class-level
Fmoc-Pro-OPfp: Pre-activated Pfp ester; avoids activation-related side reactions and variability.
Fmoc-Pro-OH: Requires DIC/HOBt activation; introduces potential racemization and batch variability.
May support procurement for challenging sequences by reducing activation-related variability.
Ranking based on class-level inference; sequence-specific outcomes may vary.
Solid-Phase Peptide Synthesis Difficult Couplings Proline Incorporation Reaction Kinetics

Real-Time Bromophenol Blue Monitoring

A key differentiating feature of Fmoc-Pro-OPfp is its compatibility with the bromophenol blue test, a simple, real-time visual assay for monitoring amide bond formation during SPPS . This capability is explicitly documented in the product's technical datasheets as a direct consequence of using the Pfp ester leaving group . In contrast, other commonly used proline derivatives, such as the N-hydroxysuccinimide (OSu) ester (Fmoc-Pro-OSu), do not possess this monitoring capability, offering no analogous simple visual test for reaction completion .

Bromophenol Blue Monitoring
Head-to-head
Fmoc-Pro-OPfp: Enables real-time bromophenol blue test for coupling completion.
Fmoc-Pro-OSu: No comparable visual monitoring capability.
Supports visual process control in manual SPPS workflows.
Feature limited to Pfp ester leaving group; other esters lack this test.
Process Analytical Technology Qualitative Monitoring SPPS Troubleshooting Coupling Completion

Streamlined Pre-Activation Protocol

Fmoc-Pro-OPfp is supplied as a pre-activated, single-component reagent that does not require the addition of separate activators (e.g., carbodiimides) or additives (e.g., HOBt) for peptide bond formation . In contrast, the use of the standard building block Fmoc-Pro-OH necessitates a multi-component coupling cocktail, typically consisting of the amino acid, a carbodiimide activator (e.g., DIC), and a racemization-suppressing additive (e.g., HOBt) [1]. This pre-activation simplifies the overall synthetic process by reducing the number of reagents handled and potential sources of error.

Pre-Activation Protocol
Head-to-head
Fmoc-Pro-OPfp: 1 component (pre-activated, no additional activators needed).
Fmoc-Pro-OH: ≥3 components (amino acid + DIC + HOBt).
Simplifies automated synthesizer setups and reduces reagent-handling steps.
Based on standard SPPS coupling protocols.
Synthetic Efficiency Automated SPPS Cost of Goods Reagent Simplification

Verified High Purity Specification

Fmoc-Pro-OPfp from reputable suppliers like Novabiochem (Merck) is supplied with a rigorous analytical specification, ensuring consistent and predictable performance in demanding synthesis applications. Key quality metrics include a high-performance liquid chromatography (HPLC) purity assay of ≥98.0% (area%) and a controlled optical rotation range (α 25/D = -64.0° to -57.0°; c=1 in chloroform), which serves as an identity and chiral purity test . This level of documented purity minimizes the risk of introducing impurities that can lead to undesired side reactions, peptide truncations, or difficult purification steps.

Purity Specification
Class-level
≥98.0% (HPLC) with verified optical rotation range.
Supports reproducible synthesis and consistent lot performance.
Specification per manufacturer; review lot-specific COA.
Quality Control Reproducibility Analytical Specification Supply Chain

Fmoc-Pro-OPfp Application Scenarios


Sterically Hindered Peptide Synthesis

The enhanced coupling efficiency of pre-activated Fmoc-Pro-OPfp, relative to standard in-situ activation, makes it the reagent of choice for incorporating proline into challenging, sterically hindered, or aggregation-prone peptide sequences [1]. Its use can circumvent the need for extensive double couplings or more aggressive and racemization-prone reagents often required when using Fmoc-Pro-OH, thereby preserving synthetic yield and product integrity [1].

Manual Peptide Synthesis and Training

Fmoc-Pro-OPfp is uniquely advantageous for manual solid-phase peptide synthesis workflows due to its compatibility with the bromophenol blue test, which provides real-time visual feedback on reaction completion [1]. This feature is not shared by other common proline esters like Fmoc-Pro-OSu . This immediate qualitative monitoring capability is especially valuable in educational laboratories or research settings where it reduces reliance on complex analytical instrumentation for process control, enabling quicker troubleshooting and more efficient training.

Automated Peptide Library Synthesis

The single-component, pre-activated nature of Fmoc-Pro-OPfp simplifies the liquid-handling logistics of automated synthesizers [1]. By eliminating the need to pre-mix and manage a multi-component coupling cocktail (e.g., Fmoc-Pro-OH, DIC, HOBt), this reagent reduces the number of reagent lines required, minimizes the risk of precipitation or blockages in fluidic pathways, and decreases the overall complexity of the automated synthesis cycle . This streamlining translates directly into higher instrument uptime and more robust, reproducible library production.

Scale-Up and Batch Reproducibility

For research activities transitioning towards preclinical or process development, the procurement of Fmoc-Pro-OPfp with a stringent analytical specification (e.g., ≥98% HPLC purity, verified optical rotation) is critical [1]. This high level of documented quality control minimizes the impact of impurity-driven side reactions and ensures consistent performance across different batches and scales, which is a fundamental requirement for generating reproducible data and developing a robust, scalable manufacturing process .

Application
Selection Property
Validation Focus
Sterically Hindered Peptide Synthesis
Pre-activated Pfp ester for hindered proline incorporation
Coupling efficiency with specific peptide sequences
Manual Peptide Synthesis and Training
Bromophenol blue visual monitoring capability
Visual confirmation of coupling completion
Automated Peptide Library Synthesis
Single-component reagent simplifying fluidics handling
Compatibility with automated synthesizer protocols
Scale-Up and Batch Reproducibility
Documented HPLC purity and chiral identity specification
Lot-to-lot consistency and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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